N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,9-13)14-11(15)8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) |
InChI Key |
VZTXUHPNLUYZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide typically begins with the preparation of 2-phenylacetic acid and 2-amino-2-methylpropan-1-ol.
Amide Formation: The carboxylic acid group of 2-phenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with 2-amino-2-methylpropan-1-ol to form the desired amide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. Purification is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Impact on Reactivity
Pharmacological Activity and Selectivity
- Lorcainide (N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide): A Class 1c antiarrhythmic agent, its piperidinyl and chlorophenyl substituents contribute to cardiac sodium channel blockade. The dual substitution pattern contrasts with the target compound’s single aminoalkyl group, underscoring how nitrogen-containing substituents modulate therapeutic targets .
- (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: Exhibits M3 muscarinic receptor selectivity (Kᵢ = 1.5 nM) with low brain penetration (brain/plasma ratio = 0.13), attributed to its polar substituents. The amino group in the target compound may similarly reduce CNS side effects .
Table 2: Pharmacological Profiles
Physicochemical Properties
- N-(1,2-oxazol-3-yl)-2-phenylacetamide: LogP = 1.79, molecular weight = 202.21, and polar surface area = 45.8 Ų. The oxazole ring enhances hydrogen-bond acceptor capacity compared to the target compound’s amino group .
- The amino group in the target compound may improve aqueous solubility .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Reference |
|---|---|---|---|---|
| N-(1,2-oxazol-3-yl)-2-phenylacetamide | 202.21 | 1.79 | 45.8 | |
| 2-amino-N-phenylacetamide | 150.18 | Not reported | 55.3 (calculated) |
Structural and Crystallographic Insights
- 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide: Crystallographic studies reveal planar acetamide backbones and non-covalent interactions (e.g., hydrogen bonding) influenced by thiazole substituents. The amino-tert-butyl group in the target compound may introduce steric hindrance, altering crystal packing .
Key Findings and Implications
- Synthetic Flexibility: The amino-tert-butyl group can be introduced via alkylation or multicomponent reactions, similar to tert-butyl analogs .
- Structural Uniqueness: The branched aminoalkyl substituent distinguishes the target compound from benzothiazole, pyrazole, or fluorophenyl derivatives, enabling tailored interactions in drug design .
Biological Activity
N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide, a compound of interest due to its potential therapeutic applications, has been studied for its biological activity, particularly in the context of anticancer properties and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its amine and acetamide functional groups, which contribute to its interaction with biological targets. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of anticancer effects and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, the compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 3.0 | High |
| A549 | 4.53 | Moderate |
| DU145 | <5.0 | High |
The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, with lower values signifying higher potency. For instance, the carboxamide derivative exhibited an IC50 value of 3.0 µM against the MCF-7 breast cancer cell line, suggesting strong antiproliferative activity .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Topoisomerase II : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition assays revealed IC50 values significantly lower than those of standard chemotherapeutics like etoposide .
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis rates in cancer cells, further supporting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study 1: MCF-7 Cell Line
A study conducted on MCF-7 cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of 3.0 µM. The study also reported a notable increase in caspase activity, indicating apoptosis induction .
Study 2: A549 Cell Line
In another investigation involving A549 lung adenocarcinoma cells, the compound showed an IC50 value of 4.53 µM. This study emphasized the compound's ability to disrupt cellular proliferation pathways effectively .
Q & A
Q. What are the key synthetic pathways for N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step reactions, including amide bond formation and substitution. A common approach is:
- Step 1: React 2-phenylacetic acid with a coupling agent (e.g., HATU or DCC) to activate the carboxylic acid.
- Step 2: Introduce the 1-amino-2-methylpropan-2-ylamine group via nucleophilic substitution.
- Critical parameters: Temperature (often 0–25°C), pH (~7–9 for amine reactivity), and solvent choice (DMF or dichloromethane for solubility) .
- Yield optimization: Monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by crystallization (ethanol or ethyl acetate) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm the amide bond and substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 235.18 for CHNO).
- IR Spectroscopy: Detects the amide C=O stretch (~1650–1680 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from:
- Purity variations: Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity.
- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Control experiments: Compare with structurally similar compounds (e.g., N-(benzothiazol-2-yl)acetamide derivatives) to isolate substituent effects .
Q. What strategies improve the compound’s selectivity in enzyme inhibition assays?
- Structural modifications: Introduce electron-withdrawing groups (e.g., nitro or fluorine) to the phenyl ring to enhance target binding.
- Molecular docking: Use software like AutoDock Vina to predict interactions with active sites (e.g., kinase domains).
- Kinetic studies: Measure values under varying pH and ionic strengths to optimize inhibitory potency .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (solvent: methanol/water).
- Refinement with SHELXL: Resolve bond lengths/angles (e.g., C-N bond ~1.33 Å) and confirm stereochemistry.
- Twinned data handling: Use SHELXE for high-throughput phasing if twinning is detected .
Methodological Considerations
- Controlled hydrolysis: Avoid using strong acids/bases to prevent degradation of the amide bond .
- Biological assays: Pre-saturate with DMSO (<0.1% v/v) to maintain compound solubility in cell-based studies .
- Crystallization troubleshooting: Add seed crystals or adjust solvent polarity if nucleation fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
